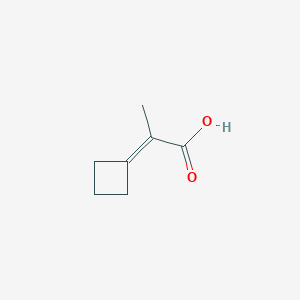

2-Cyclobutylidenepropanoic acid

Description

2-Cyclobutylidenepropanoic acid is a cyclobutane-containing carboxylic acid derivative characterized by a strained four-membered cyclobutylidene ring fused to a propanoic acid backbone. This structural motif confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-cyclobutylidenepropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(7(8)9)6-3-2-4-6/h2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGAOXRUBBVPMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutylidenepropanoic acid typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes to form the cyclobutane ring, followed by functionalization to introduce the propanoic acid group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylidenepropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclobutylidene group to cyclobutyl or other saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutylpropanoic acid.

Scientific Research Applications

2-Cyclobutylidenepropanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclobutylidenepropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclobutylidene group can undergo conformational changes that affect its binding affinity and activity. The propanoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyclobutylidenepropanoic acid with three classes of structurally related compounds: cyclopropane derivatives, thiophene-containing analogs, and cyclobutane-based amino acids.

Cyclopropane Derivatives

Cyclopropane-containing compounds, such as 2-[4-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-butenyl]cyclopropanecarboxylic acid (MW: ~290 g/mol), exhibit higher ring strain compared to cyclobutylidene analogs. This strain enhances reactivity in cycloaddition reactions but reduces thermal stability. For example, cyclopropane derivatives are often employed as intermediates in prostaglandin synthesis due to their propensity for ring-opening reactions .

Thiophene-Containing Analogs

2-(Thiophen-2-yl)propanoic acid (MW: 156.20 g/mol) replaces the cyclobutylidene group with a thiophene ring. The sulfur atom in thiophene introduces conjugation and electronic delocalization, enhancing UV absorption and electrochemical activity. Safety data for this compound indicate low acute toxicity but recommend precautions for skin and eye contact . Unlike this compound, thiophene derivatives are more readily synthesized and stabilized, making them preferable in polymer and semiconductor applications.

Cyclobutane-Based Amino Acids

2-[(Cyclobutylcarbonyl)amino]propanoic acid (MW: 171.19 g/mol) incorporates a cyclobutane ring linked via an amide bond. This modification increases polarity and water solubility compared to this compound, which lacks an amino group. Such structural differences influence bioavailability; cyclobutylcarbonylamino derivatives are explored as peptide mimics in drug design, whereas the parent cyclobutylidenepropanoic acid may face limitations due to poor solubility .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

Reactivity vs. Stability Trade-off : Cyclopropane derivatives (e.g., ) prioritize reactivity for synthetic intermediates, while cyclobutylidene analogs face stability challenges that limit their utility .

Electronic Effects: Thiophene-containing analogs () leverage sulfur’s electron-rich nature for optoelectronic applications, a niche less accessible to this compound due to its non-aromatic structure .

Bioavailability: Cyclobutane-based amino acids () demonstrate enhanced solubility and pharmacokinetic profiles compared to the carboxylic acid parent compound, underscoring the importance of functional group modifications in drug design .

Biological Activity

2-Cyclobutylidenepropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological effects, mechanisms of action, and relevant case studies associated with this compound, synthesizing data from diverse sources.

Chemical Structure and Properties

This compound is characterized by its cyclobutylidene group attached to a propanoic acid moiety. The unique structural features of this compound may contribute to its biological activities, including anti-inflammatory and metabolic effects.

1. Anti-Inflammatory Properties

Research indicates that similar compounds in the class of propanoic acids exhibit significant anti-inflammatory effects. For instance, propionic acid has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This suggests that this compound may also exert similar inhibitory effects on inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

2. Metabolic Effects

Propionic acid, a short-chain fatty acid closely related to this compound, has been shown to influence metabolism by reducing fatty acid content in the liver and plasma. It also appears to improve insulin sensitivity and reduce food intake . These metabolic benefits could translate to therapeutic applications for conditions such as obesity and type 2 diabetes.

The biological activities of this compound may involve several mechanisms:

- G-Protein Coupled Receptors (GPCRs) : Similar compounds have been found to activate GPCRs, which play crucial roles in mediating physiological responses.

- Cyclooxygenase Enzymes : Inhibition of cyclooxygenase enzymes may contribute to the anti-inflammatory properties observed in related compounds.

- Peroxisome Proliferator-Activated Receptor (PPAR) Activation : Activation of PPARs can lead to improved lipid metabolism and reduced inflammation .

Data Table

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.